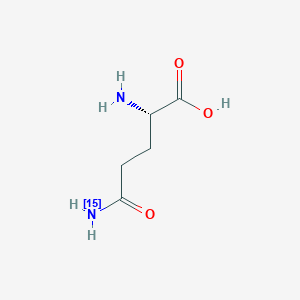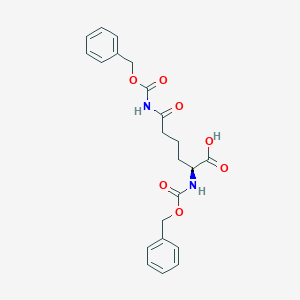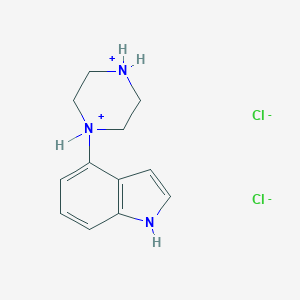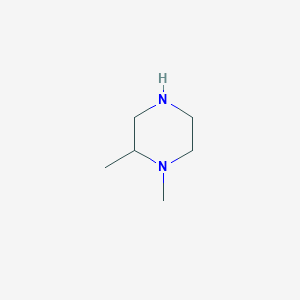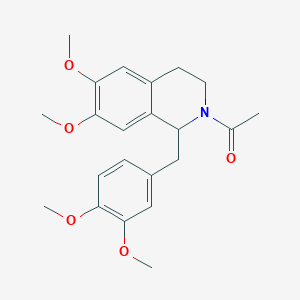
5-Methyl-L-norleucine
Vue d'ensemble
Description
5-Methyl-L-norleucine is an amino acid molecule . It is a derivative of L-norleucine, where one hydrogen atom is replaced by a methyl group . It is a white crystalline solid that is soluble in water and some organic solvents .
Molecular Structure Analysis
The molecular formula of 5-Methyl-L-norleucine is C7H15NO2 . The average mass is 145.199 Da and the monoisotopic mass is 145.110275 Da .Physical And Chemical Properties Analysis
5-Methyl-L-norleucine is a white crystalline solid . It is soluble in water and some organic solvents . The molecular weight is 145.2 g/mol .Applications De Recherche Scientifique
Specific Scientific Field
Biomedical Research - Cancer Therapy
Summary of the Application
DON prodrug nanoparticles (HDON-NPs) are used to enhance ultrasound therapy for tumors . Ultrasound therapy selectively disrupts tumor blood vessels, leading to increased tumor hypoxia .
3. Methods of Application or Experimental Procedures: In an H22 murine liver cancer model, ultrasound therapy was applied to selectively disrupt tumor blood vessels . This led to increased tumor hypoxia and a 1.67-fold increase in the expression of nitroreductase (NTR) . The combination therapy of ultrasound and HDON-NPs was then applied .
Results or Outcomes
The combination therapy of ultrasound and HDON-NPs demonstrated a synergistic effect, resulting in a tumor suppression rate (TSR) of 90.2% ± 6.4%, which was 5.93-fold higher than that of ultrasound therapy alone . The combined treatment selectively blocked the glutamine metabolism of the tumor cells while simultaneously activating the T cells in the tumor microenvironment .
- Application Summary: 5-Methyl-L-norleucine can be used as a reagent in the study of compounds with antiviral and antitumor activity .
- Methods of Application: The specific methods of application would depend on the particular study or experiment being conducted. Generally, this would involve incorporating 5-Methyl-L-norleucine into various biochemical assays or experimental models to assess its effects on viral or tumor cell activity .
- Results or Outcomes: The outcomes would vary based on the specific study or experiment. However, the goal would be to gain insights into the potential antiviral or antitumor effects of compounds involving 5-Methyl-L-norleucine .
- Application Summary: 5-Methyl-L-norleucine can be used in the synthesis of biologically active polypeptides .
- Methods of Application: This would typically involve using 5-Methyl-L-norleucine as a building block in the chemical synthesis of polypeptides, potentially using techniques such as solid-phase peptide synthesis .
- Results or Outcomes: The result would be the production of polypeptides that incorporate 5-Methyl-L-norleucine, which could then be used in further biological or biochemical studies .
- Application Summary: 5-Methyl-L-norleucine can be used to study amino acid metabolism and protein structure and function .
- Methods of Application: This could involve using 5-Methyl-L-norleucine in various biochemical assays or experimental models to study its incorporation into proteins and its effects on protein structure and function .
- Results or Outcomes: The outcomes would provide insights into the role of 5-Methyl-L-norleucine in protein structure and function, as well as its metabolism within cells .
Antiviral and Antitumor Activity Research
Synthesis of Biologically Active Polypeptides
Amino Acid Metabolism and Protein Structure/Function Studies
- Application Summary: 5-Methyl-L-norleucine is nearly isosteric with methionine, even though it does not contain sulfur . For this reason, it has been used to probe the role of methionine in Amyloid-β peptide (AβP), the central constituent of senile plaques in Alzheimer’s disease .
- Methods of Application: This involves substituting the methionine at the 35 position with 5-Methyl-L-norleucine in the AβP and studying the effects .
- Results or Outcomes: A study showed that with this substitution, the neurotoxic effects of the Aβ peptides were completely negated .
- Application Summary: In Miller–Urey experiments probing prebiotic synthesis of amino acids, norleucine and especially norvaline are formed .
- Methods of Application: This involves conducting Miller–Urey type experiments, which simulate the conditions thought to be present on the early Earth, and analyzing the resulting amino acids .
- Results or Outcomes: The outcomes provide insights into the types of amino acids that could have been formed under prebiotic conditions .
- Application Summary: Norleucine is found in small amounts in some bacterial strains where its concentration can approach millimolar . Its biosynthesis has been examined .
- Methods of Application: This involves studying the biosynthesis of norleucine in bacterial strains, which arises via the action of 2-isopropylmalate synthase on α-ketobutyrate .
- Results or Outcomes: The outcomes provide insights into the biosynthesis of norleucine and the imperfect selectivity of the associated aminoacyl-tRNA synthetase .
Probing the Role of Methionine in Amyloid-β Peptide (AβP)
Prebiotic Synthesis of Amino Acids
Biosynthesis Studies
Propriétés
IUPAC Name |
(2S)-2-amino-5-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)3-4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUMEWVNYMUECA-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185729 | |
| Record name | 5-Methyl-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-L-norleucine | |
CAS RN |
31872-98-7 | |
| Record name | 5-Methyl-L-norleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31872-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-L-norleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031872987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-L-norleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-L-NORLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVI289Z0PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



